Cas no 52519-51-4 (2-Propenoic acid,2-methyl-, 3,3,4,4,4-pentafluorobutyl ester)
52519-51-4 structure
Product Name:2-Propenoic acid,2-methyl-, 3,3,4,4,4-pentafluorobutyl ester
Numero CAS:52519-51-4
MF:C8H9F5O2
MW:232.147880315781
CID:373826
PubChem ID:104225
Update Time:2025-04-19
2-Propenoic acid,2-methyl-, 3,3,4,4,4-pentafluorobutyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-methyl-, 3,3,4,4,4-pentafluorobutyl ester
- 3,3,4,4,4-pentafluorobutyl 2-methylprop-2-enoate
- 3,3,4,4,4-pentafluorobutyl methacrylate
- Methacrylic acid, 3,3,4,4,4-pentafluorobutyl ester
- 3,3,4,4,4-PENTAFLUOROBUTYL 2-METHYL-2-PROPENOATE
- EINECS 257-990-4
- SCHEMBL1415468
- UNII-LD7D2MK3XQ
- NS00032519
- DTXSID2068763
- LD7D2MK3XQ
- 52519-51-4
- DJMQEXDGIXFVSC-UHFFFAOYSA-N
- 2-Propenoic acid, 2-methyl-, 3,3,4,4,4-pentafluorobutyl ester
-
- Inchi: 1S/C8H9F5O2/c1-5(2)6(14)15-4-3-7(9,10)8(11,12)13/h1,3-4H2,2H3
- Chiave InChI: DJMQEXDGIXFVSC-UHFFFAOYSA-N
- Sorrisi: FC(C(F)(F)F)(CCOC(C(=C)C)=O)F
Proprietà calcolate
- Massa esatta: 232.05227
- Massa monoisotopica: 232.052
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 256
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26.3Ų
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Densità: 1.246
- Punto di ebollizione: 151.8°Cat760mmHg
- Punto di infiammabilità: 51°C
- Indice di rifrazione: 1.36
- PSA: 26.3
2-Propenoic acid,2-methyl-, 3,3,4,4,4-pentafluorobutyl ester Letteratura correlata
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
52519-51-4 (2-Propenoic acid,2-methyl-, 3,3,4,4,4-pentafluorobutyl ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso